(2-Amino-2-ethylbutyl)diethylamine

Description

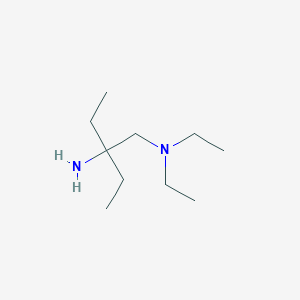

(2-Amino-2-ethylbutyl)diethylamine is a tertiary amine with the molecular formula C₁₀H₂₄N₂ (base compound) and a molecular weight of 172.31 g/mol (excluding HCl in its dihydrochloride form, C₁₀H₂₆Cl₂N₂) . Its structure consists of a central carbon atom bonded to two ethyl groups, an amino group (-NH₂), and a diethylamine group (-N(C₂H₅)₂), forming a branched aliphatic chain. This compound is classified under tertiary amines due to the presence of three alkyl groups attached to the nitrogen atom. It has been primarily utilized in research settings, though commercial availability is currently discontinued .

Propriétés

IUPAC Name |

1-N,1-N,2-triethylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-5-10(11,6-2)9-12(7-3)8-4/h5-9,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFNKVIYRJKUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CN(CC)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-2-ethylbutyl)diethylamine typically involves the reaction of 2-ethylbutylamine with diethylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of (2-Amino-2-ethylbutyl)diethylamine may involve large-scale reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Amino-2-ethylbutyl)diethylamine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of (2-Amino-2-ethylbutyl)diethylamine can lead to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce a variety of alkylated amines.

Applications De Recherche Scientifique

(2-Amino-2-ethylbutyl)diethylamine has several applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may serve as a reagent in biochemical assays or as a precursor for bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

(2-Amino-2-ethylbutyl)diethylamine can be compared to other similar compounds such as diethylamine and triethylamine. While these compounds share structural similarities, (2-Amino-2-ethylbutyl)diethylamine is unique due to its additional amino group and ethyl substituents, which can influence its reactivity and applications.

Comparaison Avec Des Composés Similaires

Structural Comparison

| Compound | Molecular Formula | Amine Type | Key Substituents |

|---|---|---|---|

| (2-Amino-2-ethylbutyl)diethylamine | C₁₀H₂₄N₂ | Tertiary | Two ethyl groups, branched chain |

| (2-Amino-2-phenylethyl)dimethylamine | C₁₀H₁₆N₂ | Secondary | Phenyl group, dimethylamine |

| 2-Ethylbutylamine | C₆H₁₅N | Primary | Linear chain, single amino group |

| 2-(N,N-Diethylamino)ethyl chloride | C₆H₁₄ClN | Tertiary | Chloroethyl group, diethylamine |

Key Observations :

- 2-Ethylbutylamine, a primary amine, lacks the steric hindrance of tertiary amines, making it more reactive in nucleophilic reactions .

Physicochemical Properties

*Derived from higher molecular weight compared to diethylamine.

Key Observations :

- The bulky ethyl groups in (2-Amino-2-ethylbutyl)diethylamine reduce water solubility compared to smaller amines like diethylamine .

- Tertiary amines generally exhibit lower basicity than primary/secondary amines due to steric hindrance and reduced solvation .

Key Observations :

- The tertiary amine structure of (2-Amino-2-ethylbutyl)diethylamine limits its use in direct nucleophilic reactions but makes it suitable for coordination chemistry or as a phase-transfer catalyst.

- Diethylamine’s smaller size and higher reactivity enable industrial-scale applications, such as synthesizing ethanolamines .

Key Observations :

- While (2-Amino-2-ethylbutyl)diethylamine shares corrosive properties with diethylamine, its lower volatility reduces inhalation risks .

- Primary amines like 2-ethylbutylamine pose higher irritation risks due to greater reactivity with biological tissues .

Activité Biologique

(2-Amino-2-ethylbutyl)diethylamine, also known as diethylaminoethylamine, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

- Molecular Formula: C10H26N2

- Molecular Weight: 186.34 g/mol

- CAS Number: 1989659-79-1

The biological activity of (2-amino-2-ethylbutyl)diethylamine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can influence various physiological processes, including neurotransmission and enzyme activity.

Biological Applications

- Enzyme Inhibition : Research indicates that (2-amino-2-ethylbutyl)diethylamine can inhibit certain enzymes, making it a candidate for studies related to metabolic regulation and drug development.

- Therapeutic Potential : The compound has been investigated for its potential therapeutic effects in various medical applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

- Neurotransmission : Preliminary studies suggest that (2-amino-2-ethylbutyl)diethylamine may influence neurotransmitter systems, although detailed mechanisms remain to be elucidated.

Study 1: Enzyme Interaction

A study published in a peer-reviewed journal examined the interaction of (2-amino-2-ethylbutyl)diethylamine with specific enzymes involved in metabolic pathways. The findings indicated a significant inhibition effect on enzyme activity at varying concentrations, suggesting potential applications in metabolic disorders.

Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers evaluated the effects of (2-amino-2-ethylbutyl)diethylamine on neurotransmission in animal models. Results showed altered levels of neurotransmitters, indicating a possible role in modulating synaptic transmission and behavior.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (2-Amino-2-ethylbutyl)diethylamine | C10H26N2 | Enzyme inhibition, potential neurotransmitter modulation |

| N,N-Diethyl-2-aminoethanol | C6H15NO | Mild neuroactive properties |

| N,N-Diethyl-4-(methanesulfonylmethyl)benzamide | C12H17N3O3S | Investigated for anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.